4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one, also known as CEC, is a synthetic cathinone compound that has gained attention in recent years due to its potential use as a research chemical. CEC is a member of the pyrrolidine class of cathinones, which are known to have stimulant effects on the central nervous system.
Mechanism Of Action
The exact mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is not well understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This means that 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one increases the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one are similar to other cathinone compounds. 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been shown to have stimulant effects on locomotor activity and to increase the release of dopamine and norepinephrine in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been shown to have similar effects to other cathinone compounds, making it a useful tool for studying the effects of this class of compounds on the central nervous system. However, one limitation of using 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one in laboratory experiments is that its effects on humans are not well understood, and it may have adverse effects that have not yet been identified.
Future Directions
There are several future directions for research on 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one. One area of interest is the potential use of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one as a treatment for certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one and its effects on the central nervous system. Finally, more studies are needed to investigate the potential adverse effects of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one and to determine the safety of this compound for use in humans.
Synthesis Methods
The synthesis of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 4-chloro-3-fluoroacetophenone with methylamine and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to yield 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one. The synthesis of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is relatively straightforward and can be carried out in a laboratory setting with standard equipment.
Scientific Research Applications
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. Specifically, 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been shown to have stimulant effects similar to other cathinone compounds. Additionally, 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has been used in studies to investigate its potential as a treatment for certain neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDALBJLKHZRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
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